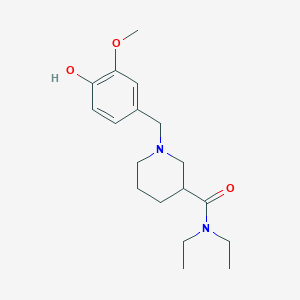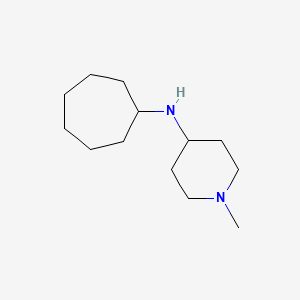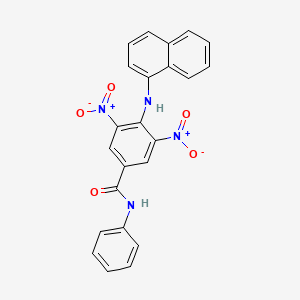
N,N-diethyl-1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-diethyl-1-(4-hydroxy-3-methoxybenzyl)-3-piperidinecarboxamide is a chemical compound with the molecular formula C20H32N2O4. It is commonly referred to as DMHP, and it is a synthetic opioid that is structurally similar to fentanyl. DMHP has gained attention in recent years due to its potential use as a research tool in the study of opioid receptors and pain pathways.
作用機序
DMHP acts on the mu-opioid receptor in the body, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a signaling pathway that leads to the inhibition of pain transmission in the nervous system. DMHP also has some affinity for the delta-opioid receptor, which is involved in the regulation of mood and emotions.
Biochemical and Physiological Effects
DMHP has been shown to have potent analgesic effects in animal models. It has also been shown to produce respiratory depression, sedation, and hypothermia. DMHP has a shorter duration of action than fentanyl, which makes it useful for studying the effects of opioids on pain perception and tolerance.
実験室実験の利点と制限
One advantage of using DMHP in lab experiments is that it has a shorter duration of action than fentanyl, which allows for more precise control over the timing of experiments. DMHP is also less potent than fentanyl, which reduces the risk of overdose and toxicity. However, DMHP is still a potent opioid and should be handled with caution in the lab. It is also important to note that DMHP has not been approved for human use and should not be used in clinical settings.
将来の方向性
There are several potential future directions for research on DMHP. One area of interest is the development of new opioid-based drugs that have fewer side effects and lower risk of dependence. Another area of interest is the study of the effects of opioids on the immune system and inflammation. DMHP could also be used to investigate the role of opioids in the development of addiction and to develop new treatments for opioid addiction. Finally, DMHP could be used to study the effects of opioids on different populations, such as children, the elderly, and individuals with chronic pain.
合成法
DMHP can be synthesized using a multi-step process that involves the reaction of piperidine with 4-hydroxy-3-methoxybenzaldehyde, followed by the addition of diethylamine and the coupling of the resulting intermediate with ethyl chloroformate. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
科学的研究の応用
DMHP has been used in scientific research to study the opioid receptors and pain pathways. It has been shown to have high affinity for the mu-opioid receptor, which is the primary target for opioids in the body. DMHP can be used to investigate the effects of opioids on pain perception, tolerance, and dependence. It can also be used to study the mechanisms of action of other opioids and to develop new opioid-based drugs.
特性
IUPAC Name |
N,N-diethyl-1-[(4-hydroxy-3-methoxyphenyl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-4-20(5-2)18(22)15-7-6-10-19(13-15)12-14-8-9-16(21)17(11-14)23-3/h8-9,11,15,21H,4-7,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCHZHXSMIGSILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=CC(=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,4-dimethoxyphenyl)(4-ethoxyphenyl)methyl]-2-furamide](/img/structure/B4998563.png)
![4-[3-(2-tert-butyl-4-methylphenoxy)propyl]morpholine oxalate](/img/structure/B4998576.png)

![isopropyl 5-[(5-bromo-2-chlorobenzoyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B4998589.png)

![butyl [2,2,2-trifluoro-1-[(4-methyl-1-piperazinyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4998591.png)
![N'-[(4-methylphenyl)sulfonyl]-2-quinolinecarbohydrazide](/img/structure/B4998597.png)
![N-allyl-2-{[N-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)glycyl]amino}benzamide](/img/structure/B4998601.png)
![1-(2-phenoxyethyl)-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B4998617.png)
![N-[1-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)-1H-pyrazol-5-yl]cyclopropanecarboxamide](/img/structure/B4998622.png)

![5-[(3-methoxyphenoxy)methyl]-N-(2-pyridinylmethyl)-3-isoxazolecarboxamide](/img/structure/B4998629.png)
![1-ethyl-4-[2-(methylthio)benzoyl]piperazine](/img/structure/B4998636.png)
